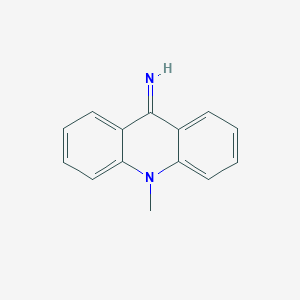
9(10H)-Acridinimine, 10-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinimine, 10-methyl-: is a nitrogen-containing heterocyclic compound with the molecular formula C14H13N It is a derivative of acridine, where the nitrogen atom is part of the aromatic ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9(10H)-Acridinimine, 10-methyl- typically involves the reduction of 10-methyl-9,10-dihydroacridine. One common method includes the use of hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of 9(10H)-Acridinimine, 10-methyl- may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9(10H)-Acridinimine, 10-methyl- can undergo oxidation reactions to form 10-methyl-(9,10H)-acridone.
Common Reagents and Conditions:
Oxidation: Manganese porphyrins, dioxygen, benzonitrile, visible light irradiation.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: 10-methyl-(9,10H)-acridone.
Reduction: 10-methyl-9,10-dihydroacridine.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 9(10H)-Acridinimine, 10-methyl- is used as a precursor in the synthesis of various acridine derivatives. These derivatives are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used as a fluorescent probe for nitric oxide sensing. It reacts with nitric oxide in aqueous media to form a fluorescent triazole derivative, which is useful in monitoring nitric oxide levels in living cells .
Medicine: The compound and its derivatives have shown potential as inhibitors of histone deacetylase, making them candidates for anticancer drug development .
Industry: In the industrial sector, 9(10H)-Acridinimine, 10-methyl- is used in the production of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .
Mecanismo De Acción
The mechanism of action of 9(10H)-Acridinimine, 10-methyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, in its role as a histone deacetylase inhibitor, the compound binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 10-Methyl-9,10-dihydroacridine
- 10-Methyl-(9,10H)-acridone
- N-Methylacridone
- 9-Acridanone, 10-methyl-
Comparison: Compared to its analogs, 9(10H)-Acridinimine, 10-methyl- exhibits unique properties such as higher reactivity in oxidation reactions and better fluorescence characteristics when used as a probe. Its ability to form stable triazole derivatives with nitric oxide sets it apart from other acridine derivatives .
Propiedades
Número CAS |
5291-44-1 |
|---|---|
Fórmula molecular |
C14H12N2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
10-methylacridin-9-imine |
InChI |
InChI=1S/C14H12N2/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9,15H,1H3 |
Clave InChI |
SQFZLHHJWJODCA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



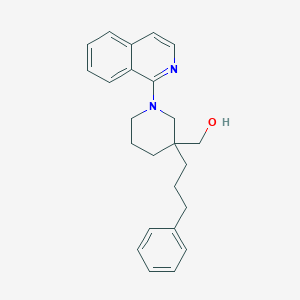


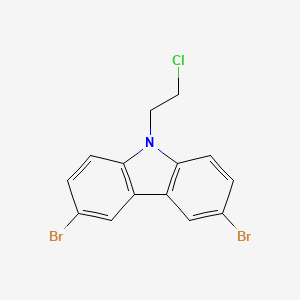
![Ethyl 3',4',5',6',7',8'-hexahydro-4a'h-spiro[1,3-dithiolane-2,2'-naphthalene]-4a'-carboxylate](/img/structure/B14750508.png)
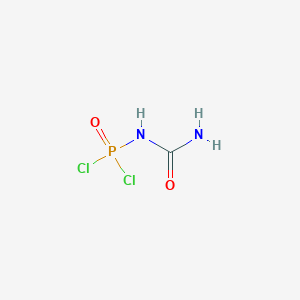

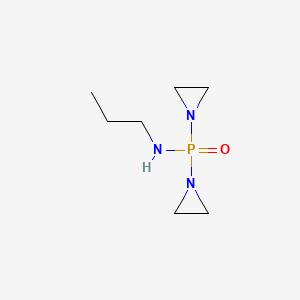
![3,5-diamino-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide](/img/structure/B14750526.png)
![6-[(3-Fluorobenzyl)sulfanyl]-9-(2-methylpropyl)-9h-purin-2-amine](/img/structure/B14750532.png)
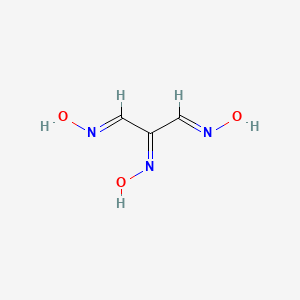
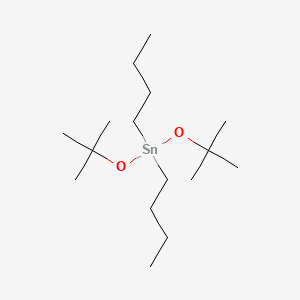
![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
